![molecular formula C26H25ClN2O3S B14080739 [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate: is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include chlorinated aromatic compounds, cyclobutyl derivatives, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides; polar solvents, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
科学的研究の応用
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
作用機序
The mechanism of action of [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling by acting as an agonist or antagonist. These interactions can lead to various biological outcomes, such as cell death, inhibition of microbial growth, or modulation of immune responses.
類似化合物との比較
Similar Compounds
- **[4-chlorophenyl]-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate
- **[4-chlorophenyl]-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] sulfate
- **[4-chlorophenyl]-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] phosphate
Uniqueness
Compared to similar compounds, [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate exhibits unique structural features that may enhance its stability, reactivity, and biological activity. These properties make it a valuable compound for various applications, distinguishing it from other related compounds.
特性
分子式 |
C26H25ClN2O3S |
|---|---|
分子量 |
481.0 g/mol |
IUPAC名 |
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C26H25ClN2O3S/c1-19(26(17-6-18-26)22-7-4-3-5-8-22)28-29-25(20-9-13-23(27)14-10-20)21-11-15-24(16-12-21)32-33(2,30)31/h3-5,7-16H,6,17-18H2,1-2H3 |
InChIキー |
RYBPUFWJNKZHFG-UHFFFAOYSA-N |
正規SMILES |
CC(=NN=C(C1=CC=C(C=C1)OS(=O)(=O)C)C2=CC=C(C=C2)Cl)C3(CCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


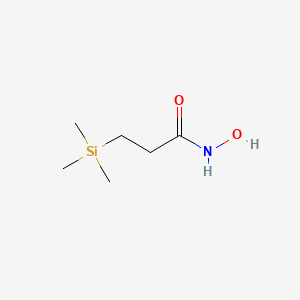
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)

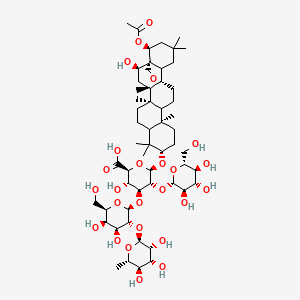
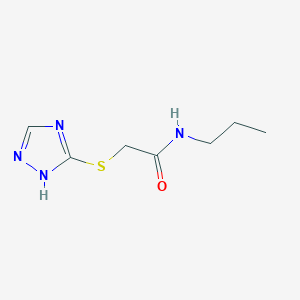
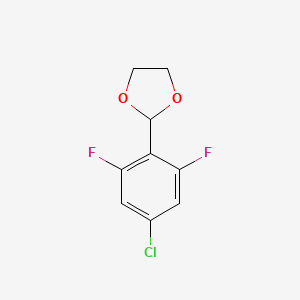
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
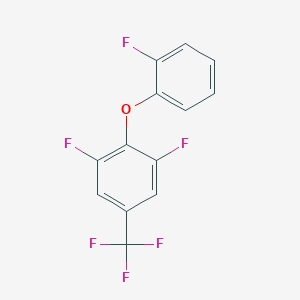


![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
